molecular formula C18H24N2O5 B1398372 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine CAS No. 147635-30-1

1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine

Cat. No. B1398372
M. Wt: 348.4 g/mol
InChI Key: BZMHSNZGVJAXMI-UHFFFAOYSA-N
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Description

1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine (BECMCP) is an organic compound that has been widely studied for its potential applications in medicinal chemistry and pharmacology. BECMCP belongs to a class of compounds known as carbamates, which are derivatives of carbamic acid and have a carbamate ester functional group. This compound has been the focus of numerous scientific studies due to its unique properties, which make it an attractive target for medicinal chemistry and pharmacology research.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Piperidine derivatives, including structures similar to 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine, have been synthesized and investigated for various pharmacological activities. For example, certain piperidine derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity, making them potent inhibitors and potential therapeutic agents for conditions like dementia (Sugimoto et al., 1990).

Antihypertensive Properties

  • Research has also been conducted on the antihypertensive effects of piperidine derivatives. Some compounds within this class have demonstrated activity in regulating blood pressure in animal models, suggesting potential applications in the treatment of hypertension (Clark et al., 1983).

Structural Analysis and Binding Site Identification

  • The synthesis of benzamide derivatives, related to piperidine structures, and their crystallography studies have provided insights into potential binding sites for allosteric modulators of specific receptors, expanding the understanding of molecular interactions and potential therapeutic targets (Wu et al., 2014).

Bioavailability and Formulation Studies

  • Piperidine compounds have also been the subject of preformulation studies to improve their oral bioavailability, which is crucial for the effective design of oral medications. These studies often involve evaluating various formulations to optimize the drug's absorption and therapeutic effect (Bittner et al., 2002).

properties

IUPAC Name

benzyl 4-[(2-ethoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-2-24-16(21)12-19-17(22)15-8-10-20(11-9-15)18(23)25-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMHSNZGVJAXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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